5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate
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Overview
Description
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable configuration. The compound’s molecular formula is C15H25NO4, and it has a molecular weight of 283.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions typically require the use of alkyl halides and strong bases.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (e.g., NaOH, NH3), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its stability and reactivity profile make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar spirocyclic structure but with different functional groups.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring, leading to different reactivity and properties.
tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate: Contains an amino group, which imparts different chemical and biological properties.
Uniqueness
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.5]octane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(11)7-6-8-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJKSCNIHDXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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